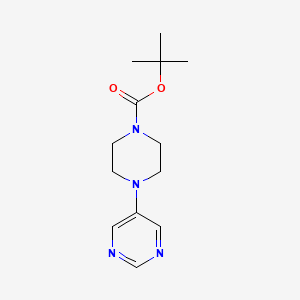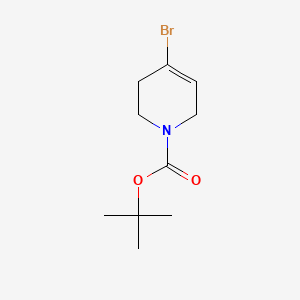
Boc-3-(1-pyrenyl)-D-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-3-(1-pyrenyl)-D-alanine is a derivative of alanine, an amino acid, where the pyrene group is attached to the alanine molecule. The compound is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The pyrene moiety is known for its fluorescent properties, making this compound a valuable compound in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(1-pyrenyl)-D-alanine typically involves the following steps:
Protection of Alanine: The amino group of D-alanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Coupling with Pyrene: The protected alanine is then coupled with a pyrene derivative, such as 1-pyrenylacetic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques like crystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: Boc-3-(1-pyrenyl)-D-alanine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The pyrene moiety can participate in electrophilic substitution reactions due to its aromatic nature.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrene moiety.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Deprotected Alanine Derivative: Removal of the Boc group yields 3-(1-pyrenyl)-D-alanine.
Substituted Pyrene Derivatives: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.
科学研究应用
Boc-3-(1-pyrenyl)-D-alanine has several applications in scientific research:
Fluorescent Probes: The pyrene moiety’s fluorescent properties make the compound useful as a fluorescent probe in biochemical assays and imaging studies.
Peptide Synthesis: The compound can be incorporated into peptides for studying protein interactions and functions.
Biological Studies: It can be used to investigate the behavior of amino acids and peptides in biological systems.
Material Science: The compound’s fluorescent properties can be exploited in the development of new materials with specific optical properties.
作用机制
The mechanism of action of Boc-3-(1-pyrenyl)-D-alanine primarily involves its interaction with biological molecules through its amino acid and pyrene moieties. The pyrene group can intercalate into DNA or interact with proteins, while the alanine moiety can participate in enzymatic reactions. The Boc group protects the amino group during synthesis and can be removed to reveal the reactive amine.
相似化合物的比较
Boc-3-(1-pyrenyl)-L-alanine: The L-enantiomer of the compound, which has similar properties but different biological activity due to chirality.
Boc-3-(2-naphthyl)-D-alanine: A similar compound with a naphthyl group instead of a pyrene group, used for different fluorescent properties.
Boc-3-(1-naphthyl)-D-alanine: Another similar compound with a naphthyl group, differing in the position of the aromatic ring attachment.
Uniqueness: Boc-3-(1-pyrenyl)-D-alanine is unique due to the presence of the pyrene moiety, which imparts strong fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and biochemical assays.
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYATIJHVFTYFG-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)



![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)



![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)


